molecular formula C17H23NO2 B7721229 Tert-butyl 4-benzylidenepiperidine-1-carboxylate CAS No. 1001413-65-5

Tert-butyl 4-benzylidenepiperidine-1-carboxylate

Cat. No.: B7721229
CAS No.: 1001413-65-5
M. Wt: 273.37 g/mol
InChI Key: WGZSNIGVDLBCLS-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzylidenepiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a benzylidene moiety (an aromatic α,β-unsaturated ketone) at the 4-position. This compound is commonly utilized in medicinal chemistry and organic synthesis as a versatile intermediate.

Properties

IUPAC Name

tert-butyl 4-benzylidenepiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZSNIGVDLBCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654053
Record name tert-Butyl 4-benzylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001413-65-5
Record name tert-Butyl 4-benzylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzylidene compounds under specific conditions. One common method involves the use of triethanolamine and tetraethylammonium iodide in N,N-dimethylformamide at room temperature for about 8 hours . This reaction is often carried out under electrochemical conditions to ensure regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-benzylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 4-benzylidenepiperidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-butyl 4-benzylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural Analysis

The table below summarizes key structural analogs of tert-butyl 4-benzylidenepiperidine-1-carboxylate, highlighting substituent variations and their implications:

Compound Name Substituent at Piperidine 4-Position Molecular Weight (g/mol) Key Structural Features
This compound Benzylidene (C₆H₅–CH=) 273.35* Conjugated enone system, aromatic moiety
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroanilino 369.80 Electron-withdrawing nitro and chloro groups
Tert-butyl 4-(dibenzylamino-pyrimidinyl)piperidine-1-carboxylate Dibenzylamino-5-nitropyrimidinyl 594.54 Bulky aromatic substituent, nitro group
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl (–CH₂OH) 229.30 Polar hydroxyl group
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate 4-Acetylphenylpiperazine 360.44 Acetylated aromatic ring

*Calculated based on molecular formula.

Key Observations :

  • Steric Influence: Bulky substituents (e.g., dibenzylamino-pyrimidinyl in ) may hinder accessibility to reactive sites, unlike the planar benzylidene group.
  • Polarity : Hydroxymethyl and acetylphenyl derivatives exhibit higher polarity, affecting solubility in organic solvents.

Application Potential

  • Material Science: The benzylidene group’s conjugation could enable applications in photoactive materials, unlike non-conjugated derivatives .
  • Chemical Biology : Hydroxymethyl and acetylphenyl analogs may serve as probes for target engagement studies due to their polar functional groups.

Biological Activity

Tert-butyl 4-benzylidenepiperidine-1-carboxylate, also known as JY01, is a compound of significant interest in pharmacological research, particularly in the context of opioid receptor activity. This article provides a comprehensive overview of its biological activity, including synthesis, receptor interactions, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions. The compound is designed to explore dual-action mechanisms targeting opioid receptors and neuropeptide FF (NPFF) receptors. The structural modifications made to the compound aim to enhance its selectivity and efficacy at the µ-opioid receptor while minimizing interactions with NPFF receptors, which are implicated in pain modulation and opioid tolerance.

Opioid Receptor Interactions

This compound has been studied for its agonistic effects on various opioid receptors. The compound demonstrates a notable affinity for the µ-opioid receptor, which is primarily responsible for analgesic effects. Research indicates that JY01 exhibits a median effective concentration (EC50) that allows it to activate this receptor effectively, thereby providing pain relief without the high potential for abuse associated with traditional opioids.

Comparative Studies

In comparative studies with other compounds such as VBJ192, JY01 showed improved selectivity and higher activity at the µ-opioid receptor subclass. This is crucial as it suggests that modifications made to the structure of JY01 may lead to enhanced therapeutic profiles while reducing side effects commonly associated with opioid use.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Pain Management : In animal models, JY01 has been shown to provide significant analgesic effects comparable to established opioid analgesics but with a lower risk of developing tolerance.
  • Receptor Binding Affinity : Binding assays indicate that JY01 has a preferential binding affinity for µ-opioid receptors over κ and δ receptors, which aligns with its intended therapeutic profile.
  • Tolerance Development : Longitudinal studies suggest that compounds like JY01 may mitigate the development of tolerance due to their dual-action mechanism involving NPFF antagonism.

Table 1: Comparative Binding Affinities of JY01 and Related Compounds

Compoundµ-Opioid Receptor Affinity (nM)κ-Opioid Receptor Affinity (nM)δ-Opioid Receptor Affinity (nM)
This compound (JY01)550100
VBJ192103080

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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